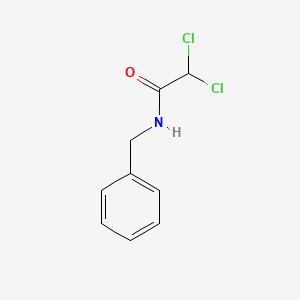

N-benzyl-2,2-dichloroacetamide

説明

N-benzyl-2,2-dichloroacetamide is a chemical compound with the molecular formula C9H9Cl2NO . It has a molecular weight of 218.08 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a dichloroacetamide group . The InChI representation of the molecule isInChI=1S/C9H9Cl2NO/c10-8(11)9(13)12-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) . Physical and Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 218.08 g/mol, an XLogP3 of 2.3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1 . It also has a rotatable bond count of 3, an exact mass of 217.0061193 g/mol, and a monoisotopic mass of 217.0061193 g/mol .科学的研究の応用

Anti-Cancer Applications

N-benzyl-2,2-dichloroacetamide analogs have been evaluated for their potential in cancer treatment. A study by Li et al. (2012) synthesized various N-arylphenyl-2,2-dichloroacetamide analogs and assessed their anti-cancer activity. Among these, N-(3,5-bis(benzo[d][1,3]dioxol-5-yl)phenyl)-2,2-dichloroacetamide showed significant anti-cancer activity against different cancer cell lines, including KB-3-1, H460, and A549 cells (Li et al., 2012).

Thermogravimetric Analysis

The thermal behavior of this compound derivatives was studied using thermogravimetry (TG) and differential scanning calorimetry (DSC). Hajimirsadeghi et al. (2009) analyzed two compounds, finding that they decompose in a temperature range of 170–600°C. This study is important for understanding the stability and thermal properties of these compounds (Hajimirsadeghi et al., 2009).

Vibrational Spectroscopy and Molecular Analysis

Choudhary et al. (2013) conducted a comprehensive study on the vibrational spectroscopy of N-(phenyl)-2,2-dichloroacetamide and its chloro-substituted derivatives. The research focused on understanding the molecular structure and behavior using techniques like FTIR, Raman spectroscopy, and DFT calculations. This study provides valuable insights into the electronic properties and reactivity of these compounds (Choudhary et al., 2013).

Radical Cyclisations

Research on the radical cyclisation of N-(o-alkenylphenyl)-2,2-dichloroacetamides has been conducted to understand their chemical behavior and potential applications in organic synthesis. Sato et al. (1991) found that these compounds undergo radical cyclisation to form various cyclic systems, which can be significant in synthetic organic chemistry (Sato et al., 1991).

Chemical Exchange Characterization

A study by Igumenova et al. (2007) used NMR spectroscopy to characterize chemical exchange processes in N,N-dimethyltrichloroacetamide, a related compound. This research is crucial for understanding the dynamic behavior of these molecules under different conditions (Igumenova et al., 2007).

作用機序

Target of Action

The primary target of N-benzyl-2,2-dichloroacetamide is acetylcholinesterase (AChE) . AChE is an enzyme responsible for the degradation of the neurotransmitter acetylcholine, which is released by nerve stimulation .

Mode of Action

This compound belongs to the class of organophosphorus compounds (OPs). The main mode of action of OPs, including this compound, is the inhibition of acetylcholinesterase . This inhibition is based on the phosphorylation of the serine hydroxyl group at the esteratic site of the enzyme’s active site . This results in an irreversible inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system .

Biochemical Pathways

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the postsynaptic cholinergic receptors in the nervous system . This can lead to a variety of physiological effects, depending on the location of the affected cholinergic receptors.

Pharmacokinetics

Like other organophosphorus compounds, it is likely to be absorbed through the skin, respiratory tract, and gastrointestinal tract . The compound’s bioavailability would be influenced by these ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neurotransmission due to the inhibition of AChE . This can lead to a range of symptoms, from mild effects such as salivation and lacrimation, to severe effects such as seizures and respiratory failure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s stability might be affected by temperature, as suggested by a study on the thermal decomposition of related compounds . Additionally, the compound’s efficacy might be influenced by factors such as the presence of other chemicals or the physiological state of the organism .

特性

IUPAC Name |

N-benzyl-2,2-dichloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c10-8(11)9(13)12-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSBKXQDYFGZIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976062 | |

| Record name | N-Benzyl-2,2-dichloroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6063-50-9 | |

| Record name | NSC51583 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2,2-dichloroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

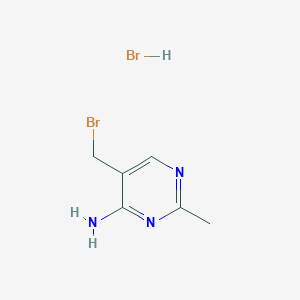

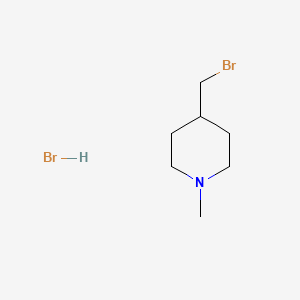

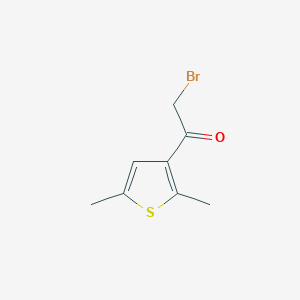

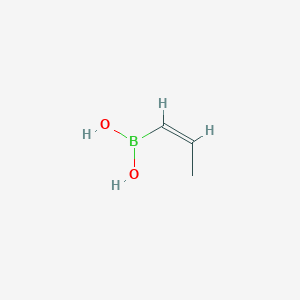

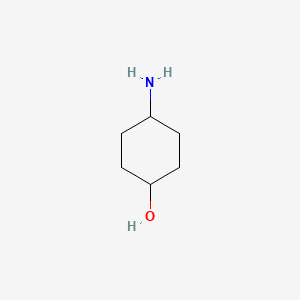

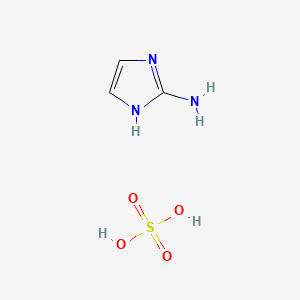

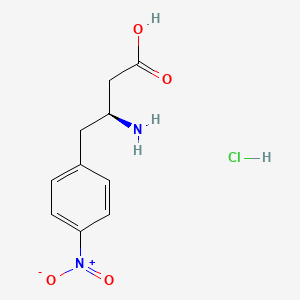

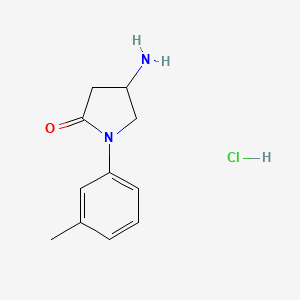

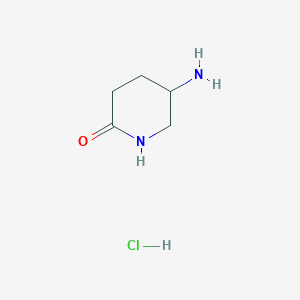

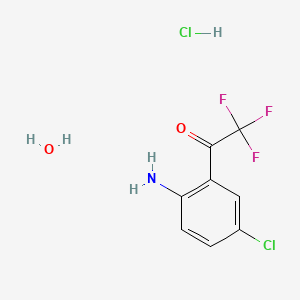

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B3021720.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B3021723.png)

![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B3021725.png)

![1-Allyl-[1,4]diazepane](/img/structure/B3021734.png)